![molecular formula C13H8FN B1362846 3-(3-Fluorophenyl)benzonitrile CAS No. 893734-83-3](/img/structure/B1362846.png)
3-(3-Fluorophenyl)benzonitrile
Overview
Description
3-(3-Fluorophenyl)benzonitrile is a chemical compound with the molecular formula C13H8FN . It has a molecular weight of 197.21 . The IUPAC name for this compound is 3’-fluoro [1,1’-biphenyl]-3-carbonitrile .
Molecular Structure Analysis
The InChI code for 3-(3-Fluorophenyl)benzonitrile is 1S/C13H8FN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H . This indicates the presence of a fluorophenyl group attached to a benzonitrile group.Scientific Research Applications
1. Receptor Antagonist Research
3-(3-Fluorophenyl)benzonitrile derivatives have been identified as potent and selective antagonists of metabotropic glutamate subtype 5 receptors (mGlu5). These compounds, such as 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile, have shown effectiveness in vitro and have good pharmacokinetics and brain penetration in rats, making them of interest in neuropharmacological research (Tehrani et al., 2005).
2. Radiotracer Development for PET Imaging
Compounds derived from 3-(3-Fluorophenyl)benzonitrile have been used in the development of radiotracers for positron emission tomography (PET) imaging. An example is [(18)F]FPEB, a promising imaging agent for the metabotropic glutamate subtype 5 receptor (mGluR5), which has been adapted for routine production in clinical research (Lim et al., 2014).
3. Fluorescence and Photophysical Studies
The introduction of fluorine substituents into the structure of benzonitriles, such as 3-(3-Fluorophenyl)benzonitrile, has been found to impact the fluorescence properties significantly. Studies have focused on understanding the effects of fluoro-substitution on photophysical properties, which is vital for the development of optical materials and fluorescence-based applications (Druzhinin et al., 2001).
4. Solar Cell Research
In the field of renewable energy, benzonitrile derivatives, including those related to 3-(3-Fluorophenyl)benzonitrile, have been studied for their application in dye-sensitized solar cells (DSSCs). Research has shown that certain benzonitrile-based electrolytes can significantly enhance the stability and efficiency of these solar cells (Latini et al., 2014).
Safety and Hazards
properties
IUPAC Name |
3-(3-fluorophenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OADAGVXZMGUYAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362737 | |
Record name | 3-(3-fluorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
893734-83-3 | |
Record name | 3-(3-fluorophenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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